Cyclohexylmethanesulfinyl chloride
Description
Cyclohexylmethanesulfinyl chloride (C₇H₁₃ClOS) is an organosulfur compound characterized by a sulfinyl group (S=O) bonded to a cyclohexylmethyl substituent and a chlorine atom. Sulfinyl chlorides are critical intermediates in organic synthesis, particularly for forming sulfoxides, which have applications in pharmaceuticals and asymmetric catalysis . This compound is hypothesized to be synthesized via methods analogous to methanesulfinyl chloride, such as the reaction of cyclohexylmethanesulfinic acid with thionyl chloride (SOCl₂) .
Properties
Molecular Formula |
C7H13ClOS |
|---|---|
Molecular Weight |
180.70 g/mol |
IUPAC Name |
cyclohexylmethanesulfinyl chloride |
InChI |
InChI=1S/C7H13ClOS/c8-10(9)6-7-4-2-1-3-5-7/h7H,1-6H2 |
InChI Key |
FTUFCYWZDWLUFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CS(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Data Table Summarizing Preparation Parameters
Research Outcomes and Analytical Data
Purity: High purity sulfinyl chlorides are achievable by careful control of reaction conditions and purification steps.
Spectroscopic Characterization: Typically characterized by NMR (1H, 13C), IR (S=O and S–Cl stretches), and sometimes mass spectrometry. For example, methanesulfonyl chloride shows characteristic S=O stretching near 1350 cm⁻¹ and S–Cl bands around 550 cm⁻¹.
Stability: Sulfinyl chlorides are moisture sensitive and decompose upon prolonged exposure to water, forming sulfinic acids and HCl.
Applications: Serve as intermediates in synthesis of sulfoxides, sulfonamides, and other sulfur-containing compounds.
Chemical Reactions Analysis
Types of Reactions: Cyclohexylmethanesulfinyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfinamides and sulfinates, respectively.
Oxidation Reactions: The compound can be oxidized to form sulfonyl chlorides.
Reduction Reactions: It can be reduced to cyclohexylmethanesulfinic acid under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like ammonia or primary amines in the presence of a base.
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Sulfinamides: Formed from reactions with amines.
Sulfonyl Chlorides: Resulting from oxidation.
Sulfinates: Produced from reactions with alcohols.
Scientific Research Applications
Cyclohexylmethanesulfinyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development due to its reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexylmethanesulfinyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfinyl derivatives. The molecular targets include nucleophilic sites on organic molecules, facilitating various chemical transformations.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares cyclohexylmethanesulfinyl chloride with sulfinyl and sulfonyl chlorides of varying substituents:
Reactivity and Stability
- Sulfinyl vs. Sulfonyl Chlorides : Sulfinyl chlorides (S=O) are generally less electrophilic than sulfonyl chlorides (SO₂) but more reactive toward nucleophiles due to the polarizable S=O bond. For example, methanesulfinyl chloride reacts with alcohols to form sulfinates, whereas sulfonyl chlorides form sulfonate esters .
- This compound may exhibit greater thermal stability than aromatic analogs like α-toluenesulfinyl chloride due to reduced resonance destabilization .
Hazard Profiles
- Cyclohexyl Derivatives : Chlorocyclohexane (CAS 542-18-7), a structurally related compound, is classified as a flammable liquid (Flam. Liq. 3) with skin and eye irritation hazards (H315, H319) . This compound likely shares similar risks due to the reactive chlorine and sulfinyl group.
- Sulfonyl Chlorides : Cyclohexylmethanesulfonyl chloride (CAS 4352-30-1) is commercially available and handled under inert conditions due to moisture sensitivity, suggesting analogous precautions for the sulfinyl variant .
Research Findings and Industrial Relevance
- Synthesis : Methanesulfinyl chloride is prepared via thionyl chloride and methanesulfinic acid, a method adaptable to this compound by substituting with cyclohexylmethanesulfinic acid .
- Applications : Sulfonyl chlorides like cyclohexylmethanesulfonyl chloride are used in API manufacturing, as demonstrated by Syngenesis Chemscience, which leverages expertise from pharmaceutical giants like Lupin and Teva . The sulfinyl analog may find niche roles in asymmetric catalysis due to the chiral sulfur center.
- Commercial Availability : Advent Bio supplies cyclohexylmethanesulfonyl chloride (CAS 4352-30-1) in bulk, highlighting industrial demand for cyclohexyl-containing sulfonyl/sulfinyl chlorides .
Q & A
Q. What are the key steps and considerations for synthesizing cyclohexylmethanesulfinyl chloride?
The synthesis typically involves reacting cyclohexylmethanol with thionyl chloride (SOCl₂) under anhydrous conditions. Critical steps include:
- Maintaining strict moisture control to prevent hydrolysis of the sulfinyl chloride group.
- Monitoring reaction temperature (typically 0–25°C) to avoid side reactions like over-chlorination.
- Purification via vacuum distillation or chromatography to isolate the product from byproducts (e.g., HCl, SO₂). Characterization should include ¹H/¹³C NMR, IR (to confirm S=O and S-Cl stretches), and elemental analysis .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Spectroscopic Methods :
- NMR : ¹H NMR should show signals for cyclohexyl protons (δ 1.0–2.5 ppm) and the methanesulfinyl group (δ 3.5–4.0 ppm).
- IR : Peaks at ~1130 cm⁻¹ (S=O) and 580 cm⁻¹ (S-Cl).
Advanced Research Questions
Q. What experimental strategies optimize the reactivity of this compound in nucleophilic substitutions?
The compound’s electrophilicity is influenced by steric hindrance from the cyclohexyl group. Strategies include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity without competing hydrolysis.
- Catalysis : Use of Lewis acids (e.g., ZnCl₂) to activate the sulfinyl chloride group.
- Temperature Control : Lower temperatures (e.g., –20°C) reduce side reactions in sensitive substrates. Comparative studies with analogous sulfinyl chlorides (e.g., methylsulfinyl chloride) highlight steric effects on reaction rates .
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
Discrepancies often arise from variations in:
- Moisture Levels : Trace water hydrolyzes sulfinyl chloride to sulfinic acid, altering reactivity.
- Substrate Steric Effects : Bulky nucleophiles (e.g., tert-butanol) show lower yields due to steric hindrance. Mitigation involves:
- Standardizing reaction conditions (e.g., inert atmosphere, controlled humidity).
- Validating results with multiple analytical techniques (e.g., NMR kinetics, mass spectrometry) .
Q. What are the challenges in synthesizing sulfonamide derivatives from this compound?
Key challenges include:
- Competing Hydrolysis : Rapid reaction with moisture necessitates anhydrous conditions.
- Byproduct Formation : HCl generation can protonate amines, reducing nucleophilicity. Solutions:
- Use of Schlenk techniques or molecular sieves to maintain dryness.
- Addition of a base (e.g., triethylamine) to neutralize HCl and drive the reaction forward. Example reaction with ammonia:
Yields >80% are achievable with optimized stoichiometry (1:1.2 molar ratio) .
Methodological and Safety Considerations
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of toxic vapors (HCl, SO₂).
- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation.
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
Q. How should researchers design experiments to study the compound’s stability under varying conditions?
- Stability Tests :
| Condition | Parameter Monitored | Method |
|---|---|---|
| Temperature (25°C vs. 40°C) | Degradation rate | HPLC/GC-MS over 24h |
| Humidity (0% vs. 50% RH) | Hydrolysis products | ¹H NMR, IR |
Comparative and Mechanistic Insights
Q. How does the cyclohexyl group influence the compound’s reactivity compared to linear-chain sulfinyl chlorides?
- Steric Effects : The bulky cyclohexyl group reduces accessibility to the sulfinyl chloride, slowing reactions with large nucleophiles (e.g., tertiary amines).
- Electronic Effects : Electron-donating cyclohexyl group slightly decreases electrophilicity at sulfur. Data from analogous compounds (e.g., methylsulfinyl chloride) show 2–3x faster reaction rates in SN2 substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
